2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRCHVILXSKUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
-
Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.
Cell Line IC50 (µM) % Inhibition at 50 µM MCF-7 15.6 85 A549 12.3 90 HeLa 20.5 75 -
Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for development as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli >64 µg/mL Pseudomonas aeruginosa 16 µg/mL
Research has highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (50 µM) | 45 | 70 |
These findings suggest its potential role in treating inflammatory diseases.
Chemical Research
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new reactions and develop novel compounds with desired properties.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, demonstrating significant inhibition rates and supporting its potential as an anticancer drug.
- Antimicrobial Activity Assessment : Research focused on the antimicrobial properties against clinical isolates, showing promising results that warrant further investigation into its mechanism of action.
- Inflammation Modulation Study : Investigations into the compound's ability to reduce inflammatory cytokine levels in vitro provided insights into its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Heteroaromatic Rings : Replacing thiophene (in analogues) with furan (target) reduces sulfur-mediated interactions but introduces oxygen’s electronegativity, possibly altering solubility and hydrogen-bonding capacity .
Physicochemical Properties
Comparative data for melting points and spectroscopic features are summarized in Table 2.
Key Observations :
- The absence of reported melting points for the target compound highlights a gap in existing literature.
- IR and NMR trends suggest that substituents like chloro, fluoro, or methoxy groups produce distinct electronic environments detectable via spectroscopy .
Pharmacological Activities
While direct data for the target compound are unavailable, activities of analogues provide indirect insights (Table 3).
Key Observations :
- Chlorophenyl-containing analogues (e.g., 4-chloro-2-nitrophenyl in ) show potent antifungal and anticancer activities, suggesting the target’s 4-chlorophenyl group may confer similar bioactivity .
- Furan’s role in cytotoxicity remains unexplored but could synergize with EWGs like chlorine to enhance target binding .
Key Observations :
- The target compound’s synthesis would likely follow established protocols, with furan-containing propenone as a key intermediate .
- Yields for analogous reactions exceed 80%, suggesting feasibility for scaling the target’s production.
Biological Activity
The compound 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHClNOS
Molecular Weight: 339.8 g/mol
CAS Number: 307341-95-3
The structure features a benzothiazepine core with a chlorophenyl group and a furan moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazepine possess noteworthy antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:
- Antibacterial Activity: Compounds in this class have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) suggests that halogen substitutions enhance antimicrobial potency .
- Antifungal Activity: Some analogs demonstrated significant antifungal activity against pathogens like Candida neoformans, indicating potential for treating fungal infections .
Anticancer Activity
The anticancer potential of benzothiazepine derivatives has been extensively studied. In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| HT-29 (Colon Cancer) | 28 | Methotrexate | 10 |
| MCF-7 (Breast Cancer) | 27 | Doxorubicin | 15 |
| DU-145 (Prostate Cancer) | 16 | Paclitaxel | 20 |
These results indicate that the compound could serve as a lead in developing new anticancer therapies .
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Induction: The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Neuropharmacological Effects
Research indicates potential neuropharmacological applications for benzothiazepines. Certain derivatives have demonstrated anticonvulsant properties comparable to standard medications such as phenytoin. This suggests that the compound may influence neurotransmitter systems or ion channels involved in seizure activity .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A study evaluated various benzothiazepine derivatives against common bacterial strains. Results showed that compounds with chlorophenyl substitutions had enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Screening: In a comparative analysis, several benzothiazepine derivatives were screened for anticancer activity against multiple cell lines. The findings indicated that halogenated compounds exhibited significantly higher cytotoxicity than non-halogenated variants .
- Neuroprotective Studies: Investigations into the neuroprotective effects of benzothiazepines revealed potential benefits in models of neurodegeneration, highlighting their role in modulating oxidative stress and inflammation in neuronal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 2-aminothiophenol with α,β-unsaturated ketones under acidic conditions. For example, heating 3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one with 2-aminothiophenol in methanol containing HCl at 473 K for 4 hours yields the benzothiazepine core (85% yield) . Key parameters include stoichiometric ratios (1:1 for amine and ketone), solvent choice (methanol for solubility), and temperature control to avoid side reactions like over-oxidation.
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural conformation of this benzothiazepine derivative?
- Methodology : X-ray crystallography reveals critical structural features, such as the boat conformation of the thiazepine ring (dihedral angles: 34.3°–36.6° between fused rings) and bond lengths (C–S: 1.75–1.82 Å) . NMR (¹H and ¹³C) can confirm substituent positions, with aromatic protons in the furan and chlorophenyl groups appearing as distinct doublets (δ 6.3–7.8 ppm). Discrepancies between computational (DFT) and experimental data should be resolved via Hirshfeld surface analysis .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology : Begin with enzyme inhibition assays (e.g., calcium channel blocking using patch-clamp electrophysiology) and antimicrobial susceptibility tests (MIC against S. aureus or E. coli). Use positive controls like diltiazem for calcium channel studies and ampicillin for antimicrobial assays. Ensure solubility in DMSO/PBS and validate results with dose-response curves (IC₅₀/EC₅₀) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorophenyl and furan-2-yl substituents influence the compound’s pharmacological profile?
- Methodology : Perform comparative molecular field analysis (CoMFA) to map substituent effects on bioactivity. Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and assess changes in receptor binding (e.g., GABA_A for anxiolytic activity). Steric clashes can be modeled using docking simulations (AutoDock Vina) against target proteins .
Q. What strategies mitigate contradictions in reported biological data for benzothiazepines with similar substituents?
- Methodology : Cross-validate conflicting results (e.g., calcium antagonism vs. CNS stimulation) by standardizing assay protocols. For example, inconsistent IC₅₀ values may arise from differences in cell lines (HEK293 vs. CHO) or buffer pH. Conduct meta-analyses of published data (e.g., PubMed, SciFinder) to identify outliers and control for variables like purity (>95% by HPLC) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodology : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., furan oxidation). Introduce blocking groups (e.g., methyl at the 3-position of furan) or replace labile moieties (e.g., thiophene instead of furan). Validate predictions with microsomal stability assays (rat liver microsomes, NADPH cofactor) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
